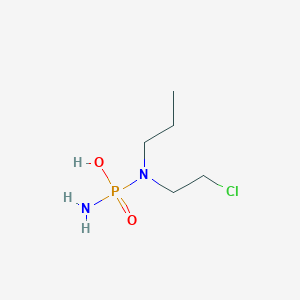
N~1~,N'~1~-Dimethoxytetradecanediimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N’~1~-Dimethoxytetradecanediimidamide is an organic compound with a complex structure that includes two methoxy groups and a long tetradecane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N’~1~-Dimethoxytetradecanediimidamide typically involves the reaction of tetradecanediamine with methoxy reagents under controlled conditions. The process may include steps such as:
Initial Reaction: Tetradecanediamine is reacted with methanol in the presence of a catalyst to introduce the methoxy groups.
Purification: The resulting product is purified using techniques such as distillation or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of N1,N’~1~-Dimethoxytetradecanediimidamide may involve large-scale reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction conditions is crucial to maintain product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N’~1~-Dimethoxytetradecanediimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; performed in anhydrous conditions to prevent side reactions.
Substitution: Sodium hydroxide, alkyl halides; reactions are usually conducted in polar solvents under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
N~1~,N’~1~-Dimethoxytetradecanediimidamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which N1,N’~1~-Dimethoxytetradecanediimidamide exerts its effects involves interactions with molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Dimethylethylenediamine: A related compound with similar structural features but different functional groups.
1,1-Dimethoxy-N,N-dimethylethylamine: Another compound with methoxy groups and a shorter chain length.
Uniqueness
By understanding the synthesis, reactions, applications, and mechanisms of action of N1,N’~1~-Dimethoxytetradecanediimidamide, researchers can explore its full potential in various scientific and industrial fields.
Propriétés
Numéro CAS |
648440-41-9 |
|---|---|
Formule moléculaire |
C16H34N4O2 |
Poids moléculaire |
314.47 g/mol |
Nom IUPAC |
14-N,14-N'-dimethoxytetradecanediimidamide |
InChI |
InChI=1S/C16H34N4O2/c1-21-19-16(20-22-2)14-12-10-8-6-4-3-5-7-9-11-13-15(17)18/h3-14H2,1-2H3,(H3,17,18)(H,19,20) |
Clé InChI |
KIVDSWJUKIYTEV-UHFFFAOYSA-N |
SMILES canonique |
CONC(=NOC)CCCCCCCCCCCCC(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Pyran, 2-[4-(1,3-dithiolan-2-yl)phenoxy]tetrahydro-](/img/structure/B15167725.png)
![2-(4'-Chlorobiphenyl-4-YL)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B15167730.png)
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-phenylacetamide](/img/structure/B15167736.png)
![[3-(Aminomethyl)-5-fluorophenyl]methanol](/img/structure/B15167743.png)

![3-[2-(Trimethoxysilyl)ethyl]pyridine](/img/structure/B15167749.png)

![4-Chloro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B15167764.png)

![N-[1-(4-ethoxyphenyl)ethyl]acetamide](/img/structure/B15167773.png)


![Aziridine, 2-ethyl-1-[(1R)-2-methoxy-1-phenylethyl]-, (2S)-(9CI)](/img/structure/B15167804.png)
![Ethanaminium, N-[(hexyloxy)methyl]-2-hydroxy-N,N-dimethyl-, chloride](/img/structure/B15167812.png)
